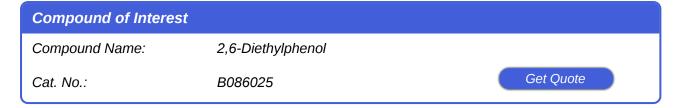


Spectroscopic Data of 2,6-Diethylphenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Diethylphenol**, a key intermediate in various chemical syntheses. The information presented herein is intended to support research, development, and quality control activities where the unambiguous identification and characterization of this compound are critical. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-Diethylphenol** (CAS No: 1006-59-3, Molecular Formula: C₁₀H₁₄O, Molecular Weight: 150.22 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.0	Triplet (t)	1H	Ar-H (para)
~6.8	Doublet (d)	2H	Ar-H (meta)
~4.6	Singlet (s)	1H	ОН
~2.6	Quartet (q)	4H	-CH ₂ -
~1.2	Triplet (t)	6H	-СНз

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~150	C-O (Ar)
~128	C-H (Ar, para)
~126	C-H (Ar, meta)
~124	C-C (Ar, ortho)
~24	-CH ₂ -
~13	-CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600	Strong, Sharp	O-H Stretch (free)
~3400	Strong, Broad	O-H Stretch (H-bonded)
~3050	Medium	C-H Stretch (Aromatic)
~2970, ~2870	Strong	C-H Stretch (Aliphatic)
~1600, ~1470	Medium	C=C Stretch (Aromatic Ring)
~1200	Strong	C-O Stretch (Phenolic)



Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
150	High	[M] ⁺ (Molecular Ion)
135	High	[M - CH ₃] ⁺
121	Moderate	[M - C ₂ H ₅] ⁺
107	Moderate	[M - C ₃ H ₇] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of **2,6-Diethylphenol** is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

For ¹H NMR, a standard single-pulse experiment is utilized. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.[3] The spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.[4] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy



For solid samples like **2,6-Diethylphenol**, Attenuated Total Reflectance (ATR) is a convenient sampling technique.[5][6][7][8] A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal surface.[6]

A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

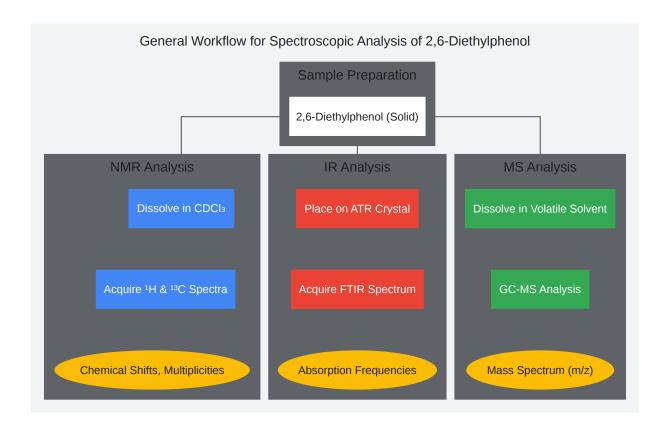
GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like alkylphenols.[9][10][11][12][13] A dilute solution of **2,6-Diethylphenol** is prepared in a volatile organic solvent such as hexane or dichloromethane.[9]

The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a nonpolar or semi-polar column like a DB-5ms).[9] The GC oven temperature is programmed to ramp from a lower temperature (e.g., 50 °C) to a higher temperature (e.g., 300 °C) to ensure the elution of the compound.[9]

The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[14][15]

Visualizations





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Caption: Workflow for the spectroscopic characterization of **2,6-Diethylphenol**.

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